![molecular formula C9H12N2O5 B583569 [1'-13C]2'-Deoxyuridine CAS No. 478510-85-9](/img/structure/B583569.png)
[1'-13C]2'-Deoxyuridine
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Overview
Description
“[1’-13C]2’-Deoxyuridine” is a variant of 2’-Deoxyuridine . 2’-Deoxyuridine is a nucleoside that closely resembles the chemical composition of uridine but without the presence of the 2’ hydroxyl group . It is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .
Synthesis Analysis
The synthesis of 2’-Deoxyuridine involves a plasma clean-up step with strong anion-exchange solid-phase extraction (SAX-SPE) followed by HPLC separation and atmospheric pressure chemical ionization mass spectrometry detection (APCI-MS) in a selected-ion monitoring (SIM) mode .
Molecular Structure Analysis
The molecular formula of 2’-Deoxyuridine is C9H12N2O5 . Its average mass is 228.202 Da and its monoisotopic mass is 228.074615 Da . The structure of 2’-Deoxyuridine consists of a pyrimidine linked to a ribose which lacks a hydroxyl group at position 2 .
Chemical Reactions Analysis
2’-Deoxyuridine is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . This conversion is crucial for the diagnosis of megaloblastic anemias due to vitamin B12 and folate deficiencies .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Deoxyuridine include a density of 1.5±0.1 g/cm3, an index of refraction of 1.603, a molar refractivity of 51.1±0.3 cm3, a polar surface area of 99 Å2, a polarizability of 20.3±0.5 10-24 cm3, a surface tension of 71.2±3.0 dyne/cm, and a molar volume of 148.8±3.0 cm3 .
Scientific Research Applications
Precursor of Thymidine Triphosphate
“[1’-13C]2’-Deoxyuridine” has been used as a precursor of [3H]thymidine triphosphate (TTP) in place of thymidine to avoid a potential thymidine block in relative proliferation assays .
Cell Cycle Synchronization and DNA Replication Inhibition
This compound has been used as a nucleoside supplement for cell cycle synchronization and DNA replication inhibition .
Mitotic Inhibitor
“[1’-13C]2’-Deoxyuridine” has been used as a mitotic inhibitor in culture media to minimize the proliferation of glial cells .
Synthesis of Azobenzene Derivatives
“[1’-13C]2’-Deoxyuridine” bearing azobenzene at the C5 position (dUAz) has been synthesized and evaluated with various para-substitutions on the azobenzene moiety .
Light-Responsive Nucleic Acid Probe
The hybridization ability of dUAz could be reversibly controlled by the appropriate wavelength of light . This makes it a potential light-responsive nucleic acid probe.
Study of DNA Synthesis and Degradation Mechanisms
“[1’-13C]2’-Deoxyuridine” is frequently halogenated to create thymidine analogs useful for studies of DNA synthesis and degradation mechanisms .
Mechanism of Action
Target of Action
The primary targets of [1’-13C]2’-Deoxyuridine are Uridine Phosphorylase and Thymidylate Synthase . These enzymes play a crucial role in the metabolism of nucleosides, which are essential components of DNA and RNA.
Mode of Action
[1’-13C]2’-Deoxyuridine is an antimetabolite that gets converted to deoxyuridine triphosphate during DNA synthesis . It interacts with its targets by substituting itself for thymidine in the DNA structure, thereby inhibiting the proper functioning of thymidylate phosphorylase and viral DNA polymerases .
Biochemical Pathways
The compound affects the biochemical pathways involved in DNA synthesis and repair. It is incorporated into the DNA structure during replication, leading to the production of faulty DNA . This process involves the recognition and removal of damaged or wrong bases by uracil DNA glycosylase .
Pharmacokinetics
It is known that the compound is converted to deoxyuridine triphosphate during dna synthesis
Result of Action
The result of [1’-13C]2’-Deoxyuridine’s action is the production of faulty DNA, which cannot infect or destroy tissue . This is due to the compound’s ability to replace thymidine in the DNA structure, thereby inhibiting the proper functioning of thymidylate phosphorylase and viral DNA polymerases .
Safety and Hazards
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRCPNRJAMMIM-ROGMPORQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[13C@H]1N2C=CC(=O)NC2=O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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